molecular formula C9H11NOS B13589259 3-Phenoxypropanethioamide

3-Phenoxypropanethioamide

Cat. No.: B13589259
M. Wt: 181.26 g/mol
InChI Key: GZXAFFUXSVKPPH-UHFFFAOYSA-N
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Description

3-Phenoxypropanethioamide: is an organic compound with the molecular formula C9H11NOS It is characterized by the presence of a phenoxy group attached to a propanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypropanethioamide typically involves the reaction of 3-phenoxypropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: 3-phenoxypropanoic acid, thionyl chloride, and ammonia or an amine.

    Equipment: Standard chemical reactors with temperature control and solvent recovery systems.

    Safety Measures: Proper ventilation and handling procedures to manage the use of thionyl chloride, which is corrosive and toxic.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypropanethioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or thiolates.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: 3-Phenoxypropanethioamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being investigated, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new medications.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-Phenoxypropanethioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

    3-Phenoxypropanoic acid: The precursor to 3-Phenoxypropanethioamide, used in similar synthetic applications.

    3-Phenoxypropylamine: A reduced form of the thioamide, with different reactivity and applications.

    Phenoxyacetic acid: Another phenoxy derivative with distinct chemical properties and uses.

Uniqueness: this compound is unique due to the presence of the thioamide group, which imparts different chemical reactivity compared to its oxygen or nitrogen analogs. This uniqueness allows for specific interactions in biological systems and distinct chemical behavior in synthetic applications.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

3-phenoxypropanethioamide

InChI

InChI=1S/C9H11NOS/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12)

InChI Key

GZXAFFUXSVKPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(=S)N

Origin of Product

United States

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